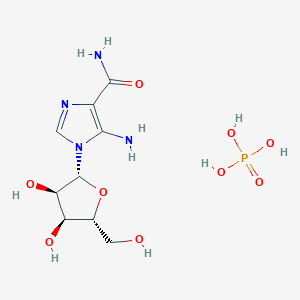

AICAR phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGMEHURDEDAZ-GWTDSMLYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AICAR Phosphate in Skeudal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to investigate the roles of AMP-activated protein kinase (AMPK) in skeletal muscle metabolism. Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimetic.[1][2][3] ZMP allosterically activates AMPK, a crucial cellular energy sensor, thereby initiating a cascade of downstream signaling events that profoundly impact glucose uptake, fatty acid oxidation, and protein synthesis.[1][2] This guide provides a detailed technical overview of the mechanism of action of AICAR phosphate in skeletal muscle, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways.

Core Signaling Pathway: AICAR and AMPK Activation

The primary mechanism of AICAR in skeletal muscle is the activation of AMPK. ZMP, the intracellular metabolite of AICAR, mimics the effects of AMP by binding to the γ-subunit of the AMPK heterotrimer.[1] This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 (Thr172) on the α-catalytic subunit by upstream kinases, most notably liver kinase B1 (LKB1).[1][4] This phosphorylation is a critical step for the full activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a cellular response to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Metabolic Effects of AICAR in Skeletal Muscle

The activation of AMPK by AICAR triggers significant metabolic reprogramming in skeletal muscle, primarily affecting glucose and fatty acid metabolism.

Glucose Metabolism

AICAR is a potent stimulator of glucose uptake in skeletal muscle.[5][6] This effect is largely mediated by the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, a mechanism that is independent of insulin signaling.[5] Studies have shown that AICAR infusion in rats increases muscle glucose uptake and GLUT4 translocation to the plasma membrane.[7] Interestingly, this translocation appears to be selective, as it was not observed in the transverse tubules (T-tubules).[7] The activation of p38 mitogen-activated protein kinase (MAPK) has also been implicated as a downstream mechanism through which AICAR stimulates glucose uptake.[7] In some studies, AICAR treatment has been shown to lead to an increase in muscle glycogen content, which is thought to be a secondary effect of the increased glucose uptake rather than a direct effect on glycogen synthase or phosphorylase.[6][8]

Fatty Acid Metabolism

AICAR enhances fatty acid oxidation in skeletal muscle.[9][10] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[5] Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[5] By reducing malonyl-CoA levels, AICAR relieves the inhibition of CPT1, thereby promoting fatty acid oxidation.[5] Studies have shown that AICAR can simultaneously increase both fatty acid and glucose oxidation in resting skeletal muscle.[9]

Protein Metabolism

In contrast to its catabolic effects on glucose and fatty acids, AICAR has an inhibitory effect on protein synthesis. Activated AMPK can suppress the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][11] This inhibition can occur through the phosphorylation of tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[12] This leads to the dephosphorylation of downstream targets of mTORC1, such as ribosomal protein S6 kinase-1 (S6K1) and eukaryotic initiation factor 4E-binding protein-1 (4E-BP1), ultimately resulting in a decrease in global rates of protein synthesis.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of AICAR in skeletal muscle.

Table 1: Effects of AICAR on Glucose Metabolism in Rodent Skeletal Muscle

| Parameter | Muscle Type | Treatment Details | Fold Change/Effect | Reference |

| Glucose Uptake | White Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous) | 4.9-fold increase | [5] |

| Glucose Uptake | Red Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous) | No significant change | [5] |

| Glycogen Synthesis | White Muscle (rat) | 250 mg/kg AICAR (subcutaneous) | 6-fold increase | [5] |

| Glucose Oxidation | Soleus (rat) | 2 mM AICAR (in vitro, 60 min) | 105% increase (low fatty acid) | [9] |

| Glucose Oxidation | Soleus (rat) | 2 mM AICAR (in vitro, 60 min) | 170% increase (high fatty acid) | [9] |

| GLUT-4 Content | Epitrochlearis (rat) | Daily AICAR injections (5 days) | 97.8% increase | [13] |

| GLUT-4 Content | EDL (rat) | Daily AICAR injections (5 days) | ~45% increase | [13] |

Table 2: Effects of AICAR on Fatty Acid Metabolism in Rodent Skeletal Muscle

| Parameter | Muscle Type | Treatment Details | Fold Change/Effect | Reference |

| Fatty Acid Uptake | White Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous) | 2.4-fold increase | [5] |

| Fatty Acid Uptake | Red Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous) | No significant change | [5] |

| Fatty Acid Oxidation | Soleus (rat) | 2 mM AICAR (in vitro, 60 min) | 33% increase (low fatty acid) | [9] |

| Fatty Acid Oxidation | Soleus (rat) | 2 mM AICAR (in vitro, 60 min) | 36% increase (high fatty acid) | [9] |

| Palmitate Oxidation | EDL (rat) | Daily AICAR treatment (7 days) | 2-fold increase | [10] |

Table 3: Effects of AICAR on AMPK Signaling in Rodent Skeletal Muscle

| Parameter | Muscle Type | Treatment Details | Fold Change/Effect | Reference |

| AMPK α2 Activity | White Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous, 46 min) | ~80% increase | [5] |

| AMPK α2 Activity | Red Quadriceps (rat) | 250 mg/kg AICAR (subcutaneous, 46 min) | No detectable difference | [5] |

| AMPK α2 Activity | Epitrochlearis (rat) | 1 mg/g AICAR (single injection, 60 min) | 5.6-fold increase | [13] |

| p-AMPK (Thr172) | Epitrochlearis (rat) | 1 mg/g AICAR (single injection, 60 min) | 2.2-fold increase | [13] |

| AMPK α2 Activity | Soleus (rat) | 2 mM AICAR (in vitro, 60 min) | 192% increase | [9] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to study the effects of AICAR on skeletal muscle.

In Vivo AICAR Administration and Tissue Collection

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5][13]

-

Acclimatization: Animals are housed under controlled temperature and light-dark cycles with ad libitum access to standard chow and water for a week prior to the experiment.[5]

-

AICAR Administration: AICAR is dissolved in sterile saline and administered via subcutaneous or intraperitoneal injection at doses ranging from 250 mg/kg to 1 g/kg body weight.[5][13] Control animals receive an equivalent volume of saline.

-

Blood Sampling: For time-course studies, blood samples can be collected from a tail vein or indwelling catheter at specified time points post-injection to measure plasma glucose, insulin, and fatty acids.[5]

-

Tissue Harvesting: At the end of the experimental period (e.g., 30-120 minutes post-injection), animals are euthanized.[6] Skeletal muscles of interest (e.g., soleus, extensor digitorum longus (EDL), gastrocnemius, quadriceps) are rapidly dissected, freeze-clamped in liquid nitrogen, and stored at -80°C for subsequent analysis.[6][13]

In Vitro Muscle Incubation

-

Muscle Dissection: Rats are euthanized, and intact muscles like the soleus or EDL are carefully dissected.

-

Pre-incubation: Muscles are pre-incubated in oxygenated Krebs-Henseleit buffer (KHB) containing glucose and other substrates to allow for equilibration.

-

AICAR Treatment: Muscles are then transferred to fresh KHB containing the desired concentration of AICAR (typically 2 mM) or vehicle for a specified duration (e.g., 60 minutes).[9]

-

Metabolic Assays: During the incubation, metabolic assays such as glucose uptake (using radiolabeled 2-deoxyglucose) or fatty acid oxidation (using radiolabeled palmitate) are performed.[9]

-

Tissue Processing: Following incubation, muscles are blotted dry, freeze-clamped, and stored at -80°C for analysis of protein phosphorylation and enzyme activity.

Western Blotting for Signaling Protein Phosphorylation

-

Protein Extraction: Frozen muscle tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-AMPKα Thr172, phospho-ACC Ser79) and total protein antibodies for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the protein bands.

AMPK Activity Assay

-

Immunoprecipitation: AMPKα1 or α2 is immunoprecipitated from muscle lysates using isoform-specific antibodies.

-

Kinase Reaction: The immunoprecipitated pellets are washed and then incubated in a reaction buffer containing a synthetic peptide substrate (e.g., SAMS peptide), Mg-ATP, and [γ-³²P]ATP.

-

Measurement of Radioactivity: The reaction is stopped, and aliquots of the supernatant are spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP, and the radioactivity incorporated into the SAMS peptide is measured using a scintillation counter.

Conclusion

This compound serves as a powerful pharmacological activator of AMPK in skeletal muscle, initiating a coordinated metabolic response that enhances glucose uptake and fatty acid oxidation while conserving energy by inhibiting protein synthesis. The well-characterized mechanism of action of AICAR has made it an invaluable tool for elucidating the multifaceted roles of AMPK in skeletal muscle physiology and pathophysiology. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the AMPK pathway in metabolic diseases.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. embopress.org [embopress.org]

- 4. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of AICAR treatment on glycogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic Treatment with the AMP-Kinase Activator AICAR Increases Glycogen Storage and Fatty Acid Oxidation in Skeletal Muscles but Does Not Reduce Hyperglucagonemia and Hyperglycemia in Insulin Deficient Rats | PLOS One [journals.plos.org]

- 11. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

AICAR as an AMPK Activator in Neurons: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as acadesine, is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a pivotal role in maintaining energy homeostasis in neurons.[3] Activation of AMPK by AICAR mimics a state of low cellular energy, triggering a cascade of downstream signaling events that have significant implications for neuronal function, survival, and plasticity.[1][3] This technical guide provides a comprehensive overview of AICAR's mechanism of action as an AMPK activator in neurons, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

AICAR enters neuronal cells via adenosine transporters and is subsequently phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl monophosphate (ZMP).[2][4] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit of the AMPK heterotrimer.[2] This binding induces a conformational change that promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to full AMPK activation.[3][5] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance by inhibiting anabolic pathways that consume ATP and stimulating catabolic pathways that generate ATP.[6][7]

Quantitative Data on AICAR-Mediated AMPK Activation in Neurons

The following tables summarize quantitative data from various studies on the effects of AICAR treatment on AMPK activation and downstream cellular processes in neuronal models.

| Cell Type | AICAR Concentration | Treatment Duration | Fold Increase in p-AMPKα (Thr172) | Reference |

| Neuro-2a cells | 0.5 mM | 2 hours | ~1.4-fold | [8] |

| Neuro-2a cells | 1.0 mM | 2 hours | ~1.75-fold | [8] |

| Neuro-2a cells | 2.0 mM | 24 hours | Significant increase | [9] |

| Dorsal Root Ganglion (DRG) Neurons (from HFD-fed mice) | Not specified (in vivo) | 4 months | 3-fold | [10][11] |

| Neuronal Model | AICAR Concentration | Downstream Effect | Quantitative Change | Reference |

| Neuro-2a cells | 1.0 mM | Glucose Uptake | 30.9% increase | [8] |

| Neuro-2a cells | 1.0 mM | Insulin-Stimulated Glucose Uptake | Additional 24.2% increase | [8] |

| Dorsal Root Ganglion (DRG) Neurons (from HFD-fed mice) | Not specified (in vivo) | LC3-II levels (autophagy marker) | 2-fold increase | [10] |

| Primary Cortical Neurons | 1.0 mM | Axon Formation | >85% of neurons without an axon | [12] |

Signaling Pathways and Experimental Workflows

AICAR-AMPK Signaling Pathway in Neurons

Caption: AICAR-mediated activation of the AMPK signaling cascade in neurons.

Experimental Workflow for Assessing AICAR Effects on Neuronal AMPK Activation

Caption: A typical experimental workflow for quantifying AICAR-induced AMPK activation in neuronal cells.

Detailed Experimental Protocols

Neuronal Cell Culture and AICAR Treatment

-

Cell Line: Mouse neuroblastoma cell line, Neuro-2a (N2a).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

AICAR Preparation: A stock solution of AICAR (e.g., 75 mM) is prepared in sterile deionized water.[9] The solution may require warming to 37°C to fully dissolve.[9]

-

Treatment: For experiments, cells are seeded in appropriate culture plates. Once they reach the desired confluency, the growth medium is replaced with serum-free medium for a period of serum starvation (e.g., 24 hours).[8] Subsequently, cells are treated with varying concentrations of AICAR (typically 0.5 mM to 2 mM) for a specified duration (e.g., 2 to 24 hours).[8][9] A vehicle control (the solvent used to dissolve AICAR) should be run in parallel.

Western Blotting for AMPK Phosphorylation

-

Cell Lysis: Following AICAR treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 25 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (e.g., Phospho-AMPKα (Thr172) antibody).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

-

Data Analysis: The membrane is stripped and re-probed with an antibody against total AMPKα as a loading control.[8] Densitometric analysis is performed to quantify the band intensities, and the ratio of phosphorylated AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.[8]

Neuroprotective and Neuromodulatory Effects

Activation of AMPK in neurons by AICAR has been shown to exert a range of effects, including neuroprotection against various insults and modulation of neuronal processes.

-

Neuroprotection: AICAR has demonstrated neuroprotective effects in models of glutamate excitotoxicity and glucose deprivation.[3] Its ability to improve mitochondrial function, reduce oxidative stress, and promote autophagy contributes to neuronal survival.[1]

-

Synaptic Plasticity: By enhancing neuronal energy metabolism, AICAR can support synaptic plasticity, which is crucial for learning and memory.[1]

-

Neuroinflammation: Short-term AICAR treatment has been shown to reduce levels of the inflammatory cytokine IL-1β in the brain.[13] However, prolonged treatment may have the opposite effect, highlighting the importance of treatment duration.[13]

-

Axogenesis: Interestingly, while promoting cell survival in some contexts, overactivation of AMPK by AICAR can inhibit axon formation and growth in developing neurons through the mTOR signaling pathway.[12]

AMPK-Independent Effects

It is important to note that some of the cellular effects of AICAR may be independent of AMPK activation. Due to the high concentrations of ZMP that can accumulate in the cell, it may influence other AMP-regulated enzymes.[14] Therefore, it is crucial to use AMPK inhibitors (like Compound C) or genetic models (e.g., AMPK knockout) to confirm the AMPK-dependency of observed effects.[15]

Conclusion

AICAR is a valuable pharmacological tool for investigating the role of AMPK in neuronal function and pathophysiology. Its ability to activate AMPK provides a means to study the downstream consequences of cellular energy sensing in the nervous system. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the therapeutic potential of AMPK activation in neurological disorders. However, the context-dependent and sometimes contradictory effects of AICAR necessitate careful experimental design and interpretation of results.

References

- 1. Neuroprotective Effects of AICAR Peptide Cyprus [cyprus.direct-sarms.com]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMP-Activated Protein Kinase (AMPK) and Energy-Sensing in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AICAR | Cell Signaling Technology [cellsignal.com]

- 10. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Exercise-mimetic AICAR transiently benefits brain function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. AICAR induced AMPK activation potentiates neuronal insulin signaling and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Effects of AICAR Phosphate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) phosphate is a cell-permeable adenosine analog that, upon intracellular conversion to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), allosterically activates AMP-activated protein kinase (AMPK).[1] As a master regulator of cellular energy homeostasis, AMPK activation by AICAR mimics a state of low cellular energy, triggering a cascade of metabolic reprogramming events.[2] This guide provides a comprehensive technical overview of the metabolic effects of AICAR, detailing its mechanism of action, impact on key metabolic pathways, and methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and potential therapeutic application of AICAR and other AMPK activators.

Mechanism of Action: The Central Role of AMPK

AICAR enters the cell via nucleoside transporters and is phosphorylated by adenosine kinase to ZMP.[1] ZMP, an analog of AMP, binds to the γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[3] This phosphorylation event is the canonical step in AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a cellular response aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[4]

Key Metabolic Effects of AICAR

The activation of AMPK by AICAR instigates significant changes in glucose and lipid metabolism, primarily in insulin-sensitive tissues such as skeletal muscle and liver.

Enhanced Glucose Uptake and Metabolism

AICAR is a potent stimulator of glucose uptake in skeletal muscle, a key tissue for glucose disposal. This effect is largely attributed to the AMPK-mediated translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the capacity for glucose import.[5] Studies in rats have demonstrated that AICAR administration can significantly increase glucose uptake in muscle tissue.[6]

Increased Fatty Acid Oxidation

In both skeletal muscle and liver, AICAR promotes the oxidation of fatty acids for energy production.[5] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA.[4] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, AICAR relieves this inhibition, leading to an increased rate of fatty acid oxidation.

Regulation of Gene Expression

Chronic activation of AMPK by AICAR can lead to long-term adaptive changes in metabolism through the regulation of gene expression. AMPK can phosphorylate and activate transcriptional co-activators such as PGC-1α, a master regulator of mitochondrial biogenesis.[7] This leads to an increase in the expression of genes involved in mitochondrial respiration and fatty acid oxidation, enhancing the cell's capacity for energy production.[8][9]

Quantitative Data on the Metabolic Effects of AICAR

The following tables summarize quantitative data from various studies investigating the metabolic effects of AICAR.

| Parameter | Tissue/Cell Type | Treatment Conditions | Effect | Reference |

| Glucose Uptake | Rat Skeletal Muscle | In vivo AICAR administration | Increased | [6] |

| Fatty Acid Oxidation | Skeletal Muscle | AICAR treatment | Increased | [5] |

| ACC Phosphorylation | Prostate Cancer Cells | AICAR (0.5 to 3 mM) | Increased | [4] |

| Gene Expression (Mitochondrial Markers) | Old Mouse Skeletal Muscle | Chronic AICAR treatment | Cytochrome C: ~33% increase; Citrate Synthase: ~22% increase | [8][9] |

| Plasma Triglycerides | Obese Zucker Rats | Chronic AICAR administration | Significantly reduced | [6] |

| Plasma Free Fatty Acids | Obese Zucker Rats | Chronic AICAR administration | Significantly reduced | [6] |

| HDL Cholesterol | Obese Zucker Rats | Chronic AICAR administration | Increased | [6] |

| Systolic Blood Pressure | Obese Zucker Rats | Chronic AICAR administration | Lowered by 14.6 +/- 4.3 mmHg | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of AICAR's metabolic effects. Below are outlines of key experimental protocols.

In Vivo AICAR Administration and Tissue Collection

-

Animal Model: C57BL/6 mice or Zucker rats are commonly used models for metabolic studies.

-

AICAR Administration: AICAR is typically dissolved in sterile saline and administered via subcutaneous or intraperitoneal injection. Doses can range from 250 to 500 mg/kg body weight for acute and chronic studies.[5]

-

Tissue Harvesting: At the desired time point post-injection, animals are euthanized, and tissues of interest (e.g., skeletal muscle, liver, adipose tissue) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Measurement of Glucose Uptake

-

Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, into cells or tissues.

-

Procedure:

-

Isolate tissues (e.g., soleus or EDL muscle strips) or culture cells (e.g., L6 myotubes).

-

Pre-incubate the samples in Krebs-Henseleit buffer (KHB) with or without AICAR for a specified time.

-

Initiate glucose uptake by adding KHB containing 2-deoxy-[³H]glucose and [¹⁴C]mannitol (to correct for extracellular volume).

-

After a defined incubation period, terminate the uptake by washing the samples with ice-cold KHB.

-

Lyse the cells or homogenize the tissues and determine the incorporated radioactivity by liquid scintillation counting.

-

Fatty Acid Oxidation Assay

-

Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid, such as [¹⁴C]palmitate, to ¹⁴CO₂.

-

Buffer Composition: A typical assay buffer contains Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) complexed with palmitate, L-carnitine, and glucose.

-

Procedure:

-

Isolate tissues or cells and pre-incubate with or without AICAR.

-

Incubate the samples in a sealed system with buffer containing [¹⁴C]palmitate.

-

Trap the produced ¹⁴CO₂ in a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

-

After the incubation, measure the radioactivity on the filter paper using a scintillation counter.

-

Western Blotting for AMPK and ACC Phosphorylation

-

Principle: This technique is used to detect the phosphorylation status of specific proteins as an indicator of pathway activation.

-

Procedure:

-

Extract proteins from AICAR-treated and control samples using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172) and phosphorylated ACC (Ser79), as well as total AMPK and ACC for normalization.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

AMPK Activity Assay

-

Principle: This assay measures the kinase activity of immunoprecipitated AMPK using a synthetic peptide substrate (e.g., SAMS peptide) and radiolabeled ATP.

-

Procedure:

-

Immunoprecipitate AMPK from protein lysates using an anti-AMPK antibody.

-

Resuspend the immunoprecipitate in a kinase assay buffer containing the SAMS peptide.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

After incubation, spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.[10]

-

GLUT4 Translocation Assay

-

Principle: This assay quantifies the amount of GLUT4 present on the cell surface.

-

Subcellular Fractionation Method:

-

Homogenize muscle tissue in a buffer containing protease inhibitors.

-

Perform differential centrifugation to separate different membrane fractions (plasma membrane, intracellular microsomes).[11]

-

Analyze the GLUT4 content in each fraction by Western blotting.

-

-

Immunofluorescence Method (for cultured cells):

-

Use cells expressing a GLUT4 construct with an exofacial tag (e.g., myc-tagged GLUT4).

-

After AICAR treatment, fix the cells without permeabilizing the membrane.

-

Incubate with an antibody against the exofacial tag.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the cell surface fluorescence using microscopy or flow cytometry.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the metabolic effects of AICAR.

Conclusion

AICAR phosphate serves as a powerful pharmacological tool to elucidate the complex metabolic roles of AMPK. Its ability to enhance glucose uptake and fatty acid oxidation, coupled with its long-term effects on gene expression and mitochondrial biogenesis, underscores the therapeutic potential of AMPK activation for metabolic diseases such as type 2 diabetes and obesity. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research in this promising area of drug development. It is important to note, however, that while AICAR is a valuable research tool, its clinical utility may be limited by factors such as its pharmacokinetic properties. Nevertheless, the insights gained from studying AICAR continue to drive the development of novel and more specific AMPK activators with improved therapeutic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term AICAR administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Fractionation Analysis of the Subcellular Distribution of GLUT-4 in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on AICAR and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable compound that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial energy sensor in cells, activated during periods of metabolic stress when the AMP:ATP ratio rises.[1][3] Its activation orchestrates a shift from anabolic to catabolic pathways to restore energy homeostasis. One of the key downstream effects of AMPK activation is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria.[2][3] This guide provides an in-depth overview of the foundational research on AICAR's role in this process, focusing on the core signaling pathways, experimental data, and methodologies.

Core Signaling Pathway: AICAR-AMPK-PGC-1α Axis

The primary mechanism by which AICAR stimulates mitochondrial biogenesis is through the activation of the AMPK signaling cascade.[3] This pathway is central to cellular energy regulation and involves several key downstream effectors.

-

AICAR to ZMP Conversion: Exogenously administered AICAR is transported into the cell and phosphorylated by adenosine kinase to its active form, ZMP.[1]

-

AMPK Activation: ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK.[1] This allosteric activation promotes the phosphorylation of a critical threonine residue (Thr172) on the AMPK α-subunit by upstream kinases like liver kinase B1 (LKB1), leading to a significant increase in AMPK's catalytic activity.[1][3]

-

PGC-1α Upregulation and Activation: Activated AMPK directly and indirectly promotes the activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[4][5] AMPK can directly phosphorylate PGC-1α, enhancing its activity.[5] Furthermore, AMPK activation leads to an increase in the transcription and expression of the PGC-1α gene itself.[3][5]

-

Transcription Factor Activation: PGC-1α co-activates several nuclear transcription factors essential for mitochondrial biogenesis, including:

-

Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2): These factors are critical for the expression of nuclear genes that encode mitochondrial proteins.[5]

-

Mitochondrial Transcription Factor A (TFAM): A key product of NRF-2 activation, TFAM is translocated to the mitochondria where it drives the replication and transcription of mitochondrial DNA (mtDNA).[2][5]

-

The coordinated expression of both nuclear and mitochondrial genomes results in the synthesis of new mitochondrial components and, ultimately, the formation of new, functional mitochondria.

Quantitative Data Summary

The effects of AICAR on markers of mitochondrial biogenesis have been quantified in numerous studies. The tables below summarize key findings from research on various cell types and animal models.

Table 1: Effect of AICAR on Gene and Protein Expression in Muscle Cells

| Target | Cell/Tissue Type | Treatment | Fold Change (vs. Control) | Reference |

| p-AMPK (Thr172) | C2C12 Myotubes | 1 mM AICAR, 24h | ~4.5-fold (protein) | [3] |

| PGC-1α mRNA | C2C12 Myotubes | 1 mM AICAR, 24h | ~2.2-fold | [3] |

| GLUT4 Protein | Mouse Skeletal Muscle | Repeated AICAR injections | ~10-40% increase | [6] |

| Cytochrome c Protein | Mouse Skeletal Muscle | Repeated AICAR injections | ~10-40% increase | [6] |

| TFAM Protein | Osteosarcoma Cells | 1,000 µM AICAR | Increased | [2] |

| PGC-1α Protein | Osteosarcoma Cells | 1,000 µM AICAR | Increased | [2] |

| Mfn1 Protein | Hepatocytes | 200µM AICAR, 24h | ~1.45-fold | [7] |

| Opa1 Protein | Hepatocytes | 200µM AICAR, 24h | ~1.32-fold | [7] |

Table 2: Effect of AICAR on Mitochondrial Function and Content

| Parameter | Model | Treatment | Result | Reference |

| Mitochondrial DNA (mtDNA) Copy Number | Osteosarcoma Cells | 1,000 µM AICAR, 72h | Significant increase | [2] |

| Peak Mitochondrial Capacity | C2C12 Myotubes | 1 mM AICAR, up to 24h | Significant increase | [4][8] |

| State 3 Respiration (ADP-stimulated) | DRG Mitochondria (HFD mice) | AICAR treatment | Increased from ~120 to ~240 nmol O2/min | [9] |

| Mitochondrial Content | C2C12 Myotubes | 1 mM AICAR, up to 24h | Significant increase | [4][8] |

Key Experimental Protocols

Reproducing research findings requires detailed methodologies. Below are summaries of common protocols used to investigate the effects of AICAR on mitochondrial biogenesis.

Cell Culture and AICAR Treatment

-

Cell Lines: C2C12 myoblasts (differentiated into myotubes), hepatocytes, and osteosarcoma cells (MG63, KHOS) are commonly used.[2][4][7]

-

Culture Conditions: Cells are typically grown in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are often switched to a lower serum medium.

-

AICAR Administration: A stock solution of AICAR (e.g., in sterile water or DMSO) is diluted in culture medium to the final desired concentration (typically ranging from 200 µM to 2 mM).[4][7] Cells are incubated for a specified period, ranging from minutes for signaling studies to 24-72 hours for biogenesis and functional assays.[2][3]

Western Blotting for Protein Expression

This technique is used to quantify the levels of specific proteins, such as total and phosphorylated AMPK, PGC-1α, and TFAM.

-

Lysate Preparation: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AMPKα Thr172, anti-AMPKα, anti-PGC-1α).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis (e.g., using ImageJ) is used for quantification, often normalizing to a loading control like α-tubulin or GAPDH.[2][3]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to measure changes in mRNA levels of genes involved in mitochondrial biogenesis.

-

RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for real-time PCR with gene-specific primers (e.g., for Ppargc1a, Tfam, Nrf1) and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).[3]

Mitochondrial DNA (mtDNA) Content Analysis

This method determines the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) as an indicator of mitochondrial mass.

-

DNA Extraction: Total DNA (both nuclear and mitochondrial) is extracted from cells.

-

qRT-PCR: Real-time PCR is performed using two sets of primers: one targeting a gene encoded by mtDNA (e.g., MT-CO2) and one targeting a nuclear-encoded gene (e.g., B2M).

-

Quantification: The ratio of the mtDNA gene copy number to the nDNA gene copy number is calculated to represent the relative mtDNA content.[2]

Conclusion and Future Directions

AICAR has been an invaluable pharmacological tool for elucidating the role of AMPK in regulating mitochondrial biogenesis.[1] The activation of the AMPK/PGC-1α axis is a well-established pathway through which AICAR promotes the generation of new mitochondria in various tissues, particularly skeletal muscle.[3][4] The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers in this field.

However, it is crucial to note that AICAR can have AMPK-independent effects, and its use as a sole activator of AMPK should be interpreted with caution.[1] Future research and drug development efforts may focus on more specific AMPK activators to precisely target this pathway for therapeutic benefit in metabolic diseases, aging, and conditions characterized by mitochondrial dysfunction, while minimizing off-target effects.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PGC-1{alpha} is required for AICAR-induced expression of GLUT4 and mitochondrial proteins in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The effects of AICAR and rapamycin on mitochondrial function in immortalized mitochondrial DNA mutator murine embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of AICAR-Induced Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms by which 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) stimulates glucose uptake in metabolically active tissues, primarily skeletal muscle. It delves into the core signaling pathways, presents quantitative data from key studies, details common experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.

Core Mechanism of Action

AICAR is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2][3][4]

The activation of AMPK by ZMP is the central event initiating the cascade that leads to increased glucose uptake.[5] This process is largely independent of the insulin signaling pathway, although crosstalk can occur.[6] Once activated, AMPK phosphorylates downstream targets that regulate the trafficking of glucose transporter 4 (GLUT4) vesicles to the plasma membrane.[7] This translocation of GLUT4 increases the capacity of the cell to transport glucose from the bloodstream into the cytoplasm.[7][8]

It is important to note that while AMPK activation is essential for AICAR-induced glucose uptake in skeletal muscle, this may not be the case in all cell types, such as adipocytes, where AMPK-independent mechanisms have been observed.[5][9]

Key Signaling Pathways

The primary pathway for AICAR-induced glucose uptake involves the activation of AMPK and its subsequent phosphorylation of downstream effector proteins.

2.1 AMPK Activation

AICAR enters the cell and is converted to ZMP. ZMP mimics the effects of AMP by binding to the γ-subunit of the AMPK complex. This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of a key threonine residue (Thr172) on the α-catalytic subunit by upstream kinases, such as liver kinase B1 (LKB1).[1] This phosphorylation event dramatically increases AMPK activity.

2.2 Downstream Effectors: AS160 and TBC1D1

Two key downstream targets of AMPK in the context of glucose uptake are AS160 (Akt substrate of 160 kDa, also known as TBC1D4) and TBC1D1.[10][11][12][13] Both are Rab GTPase-activating proteins (Rab-GAPs) that, in their basal state, restrain GLUT4-containing vesicles within the cell.

Upon phosphorylation by AMPK, the Rab-GAP activity of AS160 and TBC1D1 is inhibited.[11] This "inactivation" of the inhibitory proteins allows for the GLUT4 vesicles to be released, dock, and fuse with the plasma membrane, thereby increasing the number of active glucose transporters on the cell surface.[14] While both proteins are involved, TBC1D1 appears to have a particularly important role in contraction- and AICAR-stimulated glucose uptake in skeletal muscle.[10][11]

2.3 Alternative Signaling

Some evidence suggests the involvement of other signaling molecules. For instance, AICAR has been shown to activate p38 mitogen-activated protein kinase (MAPK), which may also play a role in the activation of GLUT4 and subsequent glucose uptake.[8] Additionally, studies have pointed to a potential role for the Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 signaling cascade in mediating some of AICAR's metabolic effects.[15]

Caption: Core signaling pathway of AICAR-induced glucose uptake.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of AICAR.

Table 1: Effect of AICAR on Glucose Uptake in Skeletal Muscle

| Muscle Type/Cell Line | AICAR Concentration | Duration | Fold Increase in Glucose Uptake | Reference |

| Rat Epitrochlearis | 2 mM | 60 min | ~3.5-fold | [16] |

| Rat Soleus | 2 mM | 60 min | ~2.0-fold | [17] |

| Rat Papillary Muscles | 1 mM | N/A | ~2.0-fold | [6] |

| Human Vastus Lateralis (Young) | 10 mg/kg/hr | 3 hr | 2.9 ± 0.7-fold | [18] |

| Human Vastus Lateralis (Older) | 10 mg/kg/hr | 3 hr | 1.8 ± 0.2-fold | [18] |

| Human Vastus Lateralis (T2D) | 10 mg/kg/hr | 3 hr | 1.6 ± 0.1-fold | [18] |

| Rat White Muscle (In vivo) | 250 mg/kg | 46 min | 4.9-fold | [7] |

Table 2: Effect of AICAR on Signaling Protein Activation

| Protein | Tissue/Cell Line | AICAR Treatment | Fold Increase in Phosphorylation/Activity | Reference |

| AMPK α2 | Rat Soleus (Contracting) | 2 mM, 30 min | 1.45-fold (vs. contraction alone) | [19] |

| AMPK | L6 Myotubes | 2 mM, 60 min | ~3.0-fold | [20] |

| p38 MAPK α/β | Rat EDL Muscle | In vivo infusion | 1.6 to 2.8-fold | [8] |

| ERK1/2 | Human Vastus Lateralis | 10-20 mg/kg/hr | Significant increase | [18] |

Detailed Experimental Protocols

4.1 Protocol for AICAR Treatment and Glucose Uptake Assay in Isolated Rodent Muscle

This protocol is adapted from methodologies used for isolated rat epitrochlearis or soleus muscles.[16][21][22]

-

Muscle Dissection and Pre-incubation:

-

Rats are anesthetized, and epitrochlearis or soleus muscles are carefully dissected.

-

Muscles are mounted on clips to maintain resting length and placed in vials containing Krebs-Henseleit Buffer (KHB) supplemented with 8 mM glucose and 2 mM mannitol.

-

The vials are placed in a heated (35°C) water bath with continuous gassing (95% O₂ / 5% CO₂).[16]

-

Muscles are allowed to equilibrate for a pre-incubation period of 60 minutes.[16]

-

-

AICAR Stimulation:

-

Wash Step:

-

After AICAR stimulation, muscles are transferred to vials containing KHB with 8 mM glucose and 2 mM mannitol (without AICAR) for a wash period of 180 minutes to remove extracellular AICAR.[16]

-

-

Glucose Uptake Measurement:

-

Muscles are then incubated for 10-20 minutes in KHB containing radiolabeled 3-O-methyl-[³H]glucose (a non-metabolizable glucose analog) and [¹⁴C]mannitol (to correct for extracellular volume).[21]

-

Following this incubation, muscles are blotted dry, trimmed of connective tissue, and freeze-clamped in liquid nitrogen.

-

-

Sample Processing and Analysis:

-

Muscles are weighed and dissolved in sodium hydroxide.

-

Radioactivity is determined by liquid scintillation counting.

-

Intracellular accumulation of 3-O-methyl-[³H]glucose is calculated and expressed as micromoles per milliliter of intracellular water per hour.[21]

-

4.2 Protocol for Western Blotting of Phosphorylated AMPK

-

Lysate Preparation:

-

Treated muscle or cell samples are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄, PMSF).[22]

-

Homogenates are rotated for 1 hour at 4°C and then centrifuged to pellet cellular debris.[22]

-

The supernatant (protein lysate) is collected, and protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Lysates are denatured in Laemmli buffer, and equal amounts of protein are loaded onto a polyacrylamide gel.

-

Proteins are separated by size via SDS-PAGE.

-

Separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total AMPK.

-

4.3 Protocol for GLUT4 Translocation Assay

This protocol describes a common method using cell lines like L6-GLUT4myc myoblasts.[20]

-

Cell Culture and Treatment:

-

L6-GLUT4myc cells are cultured in 96-well plates.

-

Cells are serum-starved for 3 hours before stimulation.

-

Cells are treated with agonists (e.g., 100 nM insulin for 20 min or 2 mM AICAR for 1 hour).[20]

-

-

Antibody Staining (Non-permeabilized cells):

-

Cells are washed with cold PBS.

-

To detect GLUT4 on the cell surface, cells are incubated with a primary antibody against the exofacial myc epitope (anti-c-Myc) in the absence of permeabilizing agents.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

-

Detection and Quantification:

-

Flow Cytometry: Cells are detached and analyzed by flow cytometry. The increase in fluorescence intensity corresponds to the amount of GLUT4 on the cell surface.[20]

-

ELISA-based Assay: For plate-based assays, after secondary antibody incubation, a substrate is added that produces a colorimetric signal, which is then read on a plate reader.[20]

-

Caption: A generalized workflow for studying AICAR's effects.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of AMPK is essential for AICAR-induced glucose uptake by skeletal muscle but not adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles of TBC1D1 and TBC1D4 in insulin- and exercise-stimulated glucose transport of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. researchgate.net [researchgate.net]

- 13. Exercise and Insulin: Convergence or Divergence at AS160 and TBC1D1? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. facetsjournal.com [facetsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AMP kinase activation with AICAR further increases fatty acid oxidation and blunts triacylglycerol hydrolysis in contracting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Prior AICAR induces elevated glucose uptake concomitant with greater γ3-AMPK activation and reduced membrane cholesterol in skeletal muscle from 26-month-old rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AICAR Phosphate and its Role in Purine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1][2] This pathway is fundamental for the production of adenosine and guanosine nucleotides, which are not only essential building blocks for DNA and RNA but also serve as key molecules in cellular energy metabolism (ATP, GTP), signaling (cAMP, cGMP), and as components of various coenzymes.[3][4] AICAR's position in this pathway places it at a critical regulatory juncture, and its accumulation or depletion can have significant physiological consequences. Beyond its role as a metabolic intermediate, AICAR is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] This dual identity as both a metabolic precursor and a signaling molecule makes AICAR a subject of intense research interest, particularly in the fields of metabolic diseases, cancer biology, and drug development. This guide provides a comprehensive technical overview of AICAR's role in purine biosynthesis, including relevant enzymatic reactions, regulatory mechanisms, and experimental methodologies.

The Role of AICAR in De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a highly conserved series of ten enzymatic reactions that assemble the purine ring from various small molecule precursors, including amino acids (glycine, glutamine, aspartate), bicarbonate, and formyl groups supplied by tetrahydrofolate.[3] The pathway culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4][6]

AICAR is the penultimate intermediate in the formation of IMP.[7] Its synthesis and subsequent conversion are catalyzed by two key enzymes:

-

Adenylosuccinate Lyase (ASL): This enzyme catalyzes the conversion of succinyl-AICAR (SAICAR) to AICAR and fumarate.[1][8]

-

AICAR Formyltransferase/IMP Cyclohydrolase (ATIC): This bifunctional enzyme is responsible for the final two steps of IMP synthesis.[9][10]

-

The AICAR formyltransferase (AICARFT) domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[7][11]

-

The IMP cyclohydrolase (IMPCH) domain then catalyzes the cyclization of FAICAR to form IMP.[7][11]

-

The coupling of these two activities on a single polypeptide is crucial for the overall efficiency of the pathway, as the AICARFT reaction is thermodynamically unfavorable and the subsequent rapid conversion of FAICAR to IMP drives the reaction forward.[7]

Regulation of Purine Biosynthesis Involving AICAR

The de novo purine synthesis pathway is tightly regulated to ensure an adequate supply of purine nucleotides while preventing their overproduction, which would be energetically costly. Regulation occurs at several key steps, including those involving AICAR.

Feedback inhibition is a primary regulatory mechanism. The end products of the pathway, AMP and GMP, inhibit the initial committed step catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase.[12] Additionally, AICAR itself can exert feedback inhibition on adenylosuccinate lyase (ASL).[1]

The availability of substrates, particularly 10-formyltetrahydrofolate, is also a critical regulatory point. The enzyme dihydrofolate reductase (DHFR), which is essential for maintaining the pool of reduced folates, indirectly influences the activity of ATIC.[7] Inhibition of DHFR can lead to a depletion of 10-fTHF, thereby inhibiting the conversion of AICAR to FAICAR and causing an accumulation of AICAR.[13]

Quantitative Data

The following tables summarize key quantitative data related to AICAR and its role in purine biosynthesis.

| Parameter | Value | Organism/System | Reference |

| Kinetic Parameters of AICAR Transformylase (ATIC) | |||

| Km for AICAR | 130 ± 10 µM | Cryptococcus neoformans | |

| Vmax | 6.7 ± 0.1 U/mg | Cryptococcus neoformans | [9] |

| kcat | 7.5 ± 0.1 s-1 | Cryptococcus neoformans | [9] |

| Ki for FAICAR (product inhibitor) | 0.4 ± 0.1 µM | Human | |

| Equilibrium constant (AICAR + 10-fTHF <=> FAICAR + THF) | 0.024 ± 0.001 | Human | [7] |

Table 1: Kinetic Parameters of AICAR Transformylase. This table presents key kinetic constants for the AICAR transformylase activity of the bifunctional enzyme ATIC, highlighting substrate affinity, maximum reaction velocity, catalytic efficiency, and product inhibition.

| Condition | Metabolite Change | Cell Type/System | Reference |

| AICAR treatment | Decreased de novo synthesis of purine metabolites | INS-1 cells | [14] |

| AICAR treatment | Blunted glucose-induced increase in GAR and PRPP | INS-1 cells | [14][15] |

| Purine-depleted medium (promotes purinosome formation) | 3-fold increase in IMP concentration | HeLa cells | [16][17] |

| AICAr treatment | Increased cellular concentrations of SAICAR, AICAR, IMP, inosine, and hypoxanthine | Leukemia cells | [18] |

Table 2: Effects of AICAR on Purine Pathway Metabolites. This table summarizes the observed changes in the levels of various purine biosynthesis intermediates in response to exogenous AICAR or conditions that modulate the pathway.

Experimental Protocols

Quantification of AICAR and Other Purine Nucleotides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of AICAR and other purine pathway intermediates in biological samples.

Objective: To determine the intracellular concentrations of AICAR, IMP, AMP, and GMP.

Methodology:

-

Sample Preparation:

-

Cells are cultured under desired experimental conditions (e.g., with or without AICAR treatment).

-

Metabolism is quenched by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

-

Cells are scraped and collected, and the extract is centrifuged to pellet cellular debris.

-

The supernatant containing the metabolites is collected and dried under vacuum.

-

The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.[19][20]

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separation of the analytes is typically achieved using a reversed-phase or HILIC column with a gradient elution profile.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for high selectivity and sensitivity.[20] For AICAR, a common transition is m/z 259.1 > 127.0.[20]

-

Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of authentic standards.[19][20] An isotopically labeled internal standard (e.g., 13C, 15N-labeled AICAR) is often included to correct for variations in sample preparation and instrument response.[20]

-

Metabolic Flux Analysis using Stable Isotope Tracers

This powerful technique allows for the measurement of the rate of synthesis (de novo flux) of purine nucleotides.

Objective: To determine the rate of de novo purine biosynthesis.

Methodology:

-

Cell Culture and Labeling:

-

LC-MS Analysis:

-

The extracted metabolites are analyzed by high-resolution mass spectrometry (e.g., Orbitrap) to determine the incorporation of the stable isotope into the purine nucleotides (IMP, AMP, GMP).[16]

-

The mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) is measured for each nucleotide.

-

-

Data Analysis:

-

The rate of synthesis is calculated from the rate of incorporation of the labeled atoms into the final products over time.[16] This provides a direct measure of the flux through the de novo purine biosynthesis pathway.

-

In Vitro AICAR Transformylase (ATIC) Enzyme Assay

This assay measures the enzymatic activity of the AICAR transformylase domain of ATIC.

Objective: To determine the kinetic parameters of AICAR transformylase.

Methodology:

-

Reaction Mixture:

-

A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a source of purified ATIC enzyme, the substrate AICAR at varying concentrations, and the co-substrate 10-formyltetrahydrofolate (10-fTHF).[9]

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of the enzyme or one of the substrates.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

-

Detection of Product Formation:

-

The formation of tetrahydrofolate (THF), a product of the reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 298 nm.[9]

-

Alternatively, the formation of FAICAR or IMP (if the cyclohydrolase is active) can be monitored by LC-MS.

-

-

Data Analysis:

-

The initial reaction rates are determined at each substrate concentration.

-

The kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.[9]

-

Visualizations

Signaling Pathways and Workflows

Caption: De Novo Purine Biosynthesis Pathway Highlighting AICAR.

References

- 1. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AICA ribonucleotide - Wikipedia [en.wikipedia.org]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. columbia.edu [columbia.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. scbt.com [scbt.com]

- 14. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis*♦ | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

The Effect of AICAR on Lipid Metabolism in Hepatocytes: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) on lipid metabolism in hepatocytes. AICAR is a widely used pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Mechanism of Action: AMPK Activation

AICAR is a cell-permeable compound that is intracellularly converted to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an analog of AMP. ZMP mimics the effects of AMP by allosterically activating AMPK. Activation of AMPK in hepatocytes initiates a cascade of signaling events that collectively shift the metabolic balance from anabolic processes, such as lipogenesis, to catabolic processes, including fatty acid oxidation. This shift is crucial for maintaining cellular energy levels and has significant implications for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

Quantitative Effects of AICAR on Hepatocyte Lipid Metabolism

The following tables summarize the quantitative data from various studies investigating the impact of AICAR on key aspects of lipid metabolism in hepatocytes.

Table 1: Effect of AICAR on Fatty Acid Oxidation and Related Enzymes in Hepatocytes

| Parameter | Cell/Animal Model | AICAR Concentration/Dose | Duration of Treatment | Observed Effect | Reference |

| Palmitate Oxidation | Rat Hepatocytes | 0.5 mM | 1 hour | 2-fold stimulation | [1] |

| CO₂ Production from Palmitate | Neonatal Piglet Hepatocytes | 0.5 mM | 1 hour | 18% decrease | [1] |

| Acetyl-CoA Carboxylase (ACC) Activity | Neonatal Piglet Hepatocytes | 0.5 mM | 1 hour | 45% increase | [1] |

| ACC Activity (with Insulin) | Neonatal Piglet Hepatocytes | 0.5 mM | 1 hour | 70% increase | [1] |

| Carnitine Palmitoyltransferase I (CPT1) Activity | Rat Hepatocytes | 0.5 mM | 1 hour | 2-fold stimulation | [1] |

| CPT1A mRNA Expression | Palmitate-treated HepG2 cells | 1 mM | Not specified | Upregulation | [2] |

| Fatty Acid Oxidation | HepG2 cells | ≥1 mM | Not specified | Profound decrease | [3] |

Table 2: Effect of AICAR on Lipogenesis and Related Parameters in Hepatocytes

| Parameter | Cell/Animal Model | AICAR Concentration/Dose | Duration of Treatment | Observed Effect | Reference |

| De Novo Lipogenesis | Primary Mouse Hepatocytes | 0.03 mM | 45 minutes | Reduced to ~60% of basal rate | [4] |

| De Novo Lipogenesis | Primary Mouse Hepatocytes | 0.1 mM | 45 minutes | Reduced to ~40% of basal rate | [4] |

| De Novo Lipogenesis (with A769662) | Primary Mouse Hepatocytes | 0.1 mM AICAR + 10 µM A769662 | 45 minutes | Reduced to ~25% of basal rate | [4] |

| Hepatic Triglyceride Content | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Significant reduction | [2][5] |

| Fatty Acid Synthase (FAS) Activity | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Significant reduction | [2][5] |

| Phosphatidic Acid Phosphatase (PAP) Activity | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Significant reduction | [2][5] |

| Serum Triglycerides | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Lower levels | [5] |

| Serum Total Cholesterol | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Lower levels | [5] |

| Serum LDL-Cholesterol | High-Fat Diet-Fed Rats | 0.7 mg/g body weight | 8 weeks | Lower levels | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Primary Hepatocytes from Rodents

This protocol is adapted from established methods for isolating primary hepatocytes with high viability.[4][6]

Materials:

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase solution (e.g., 0.05% collagenase type IV in perfusion buffer)

-

Wash medium (e.g., DMEM with 10% FBS)

-

Peristaltic pump

-

Surgical instruments

Procedure:

-

Anesthetize the rodent according to approved institutional protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) perfusion buffer at a flow rate of 5-10 mL/min to flush out the blood.

-

Once the liver is blanched, switch to the collagenase solution and perfuse for 10-15 minutes until the liver becomes soft.

-

Excise the liver and transfer it to a petri dish containing wash medium.

-

Gently tease the liver apart with forceps to release the hepatocytes.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 50 x g for 3-5 minutes at 4°C to pellet the hepatocytes.

-

Wash the cell pellet twice with cold wash medium.

-

Resuspend the final pellet in culture medium and determine cell viability using trypan blue exclusion. Plate the cells on collagen-coated plates.

Fatty Acid Oxidation Assay using Radiolabeled Palmitate

This protocol measures the rate of β-oxidation of fatty acids.[1][7]

Materials:

-

Primary hepatocytes cultured in 24-well plates

-

Assay medium (e.g., DMEM containing 0.5% fatty acid-free BSA)

-

[1-¹⁴C]-Palmitate

-

Scintillation fluid and vials

Procedure:

-

Incubate cultured hepatocytes with or without AICAR for the desired time.

-

Prepare the assay medium containing [1-¹⁴C]-Palmitate (e.g., 0.2 µCi/mL) and unlabeled palmitate.

-

Wash the cells with PBS and add the [1-¹⁴C]-Palmitate-containing assay medium.

-

Incubate for 1-2 hours at 37°C.

-

To measure the production of ¹⁴CO₂, place a filter paper soaked in a CO₂ trapping agent (e.g., 1M NaOH) in the well, and seal the plate. At the end of the incubation, inject an acid (e.g., 1M perchloric acid) to release the dissolved CO₂.

-

To measure acid-soluble metabolites (ASMs), collect the medium and precipitate the protein and un-oxidized palmitate with an acid (e.g., trichloroacetic acid).

-

Quantify the radioactivity in the trapped CO₂ and the supernatant (ASMs) using a scintillation counter.

-

Normalize the results to the total protein content in each well.

De Novo Lipogenesis Assay using Radiolabeled Acetate

This protocol quantifies the synthesis of new fatty acids.[4]

Materials:

-

Primary hepatocytes cultured in 6-well plates

-

[³H]-Acetate

-

Lipid extraction solution (e.g., chloroform:methanol 2:1)

-

Scintillation fluid and vials

Procedure:

-

Pre-incubate hepatocytes with or without AICAR.

-